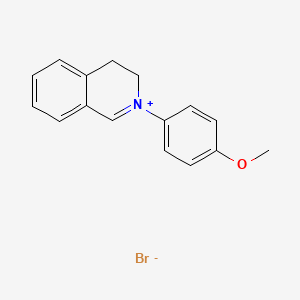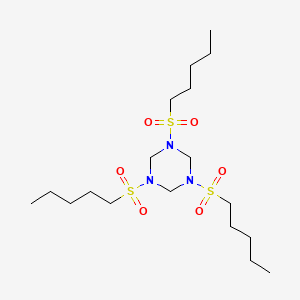
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazinanes. This compound is characterized by the presence of three pentylsulfonyl groups attached to a triazinane ring. Triazinanes are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazinane with pentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Triazinane+3Pentylsulfonyl chloride→this compound+3HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the triazinane ring can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 1,3,5-Tris(phenylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(butylsulfonyl)-1,3,5-triazinane
Comparison: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is unique due to the presence of pentyl groups, which provide increased hydrophobicity compared to shorter alkyl chains. This property can enhance its solubility in organic solvents and its ability to interact with hydrophobic biological targets. Additionally, the longer alkyl chains may influence the compound’s reactivity and stability in various chemical reactions.
Propriétés
Numéro CAS |
56221-19-3 |
|---|---|
Formule moléculaire |
C18H39N3O6S3 |
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
1,3,5-tris(pentylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O6S3/c1-4-7-10-13-28(22,23)19-16-20(29(24,25)14-11-8-5-2)18-21(17-19)30(26,27)15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
XUSLATRAPHDCEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CCCCC)S(=O)(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


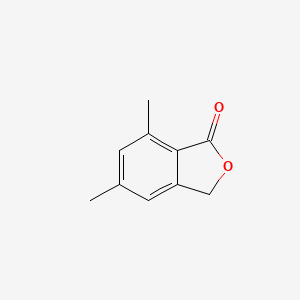
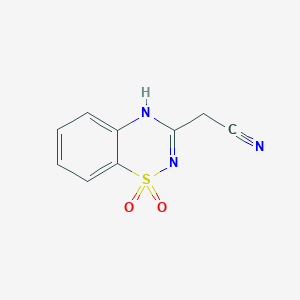
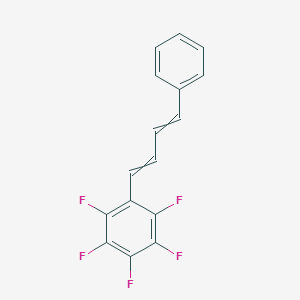

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

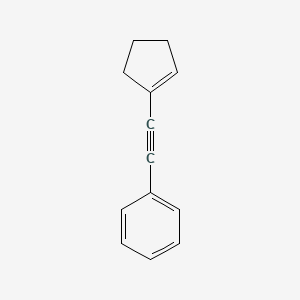
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

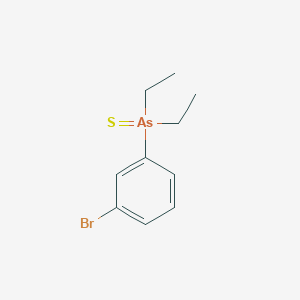
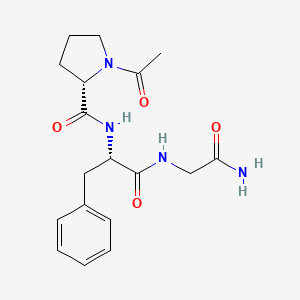
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
